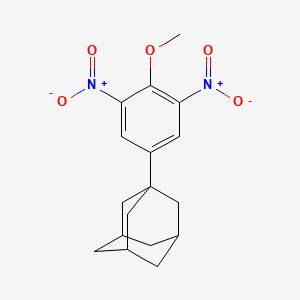
1-(4-Methoxy-3,5-dinitrophenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxy-3,5-dinitrophenyl)adamantane is characterized by the presence of an adamantane moiety, a polycyclic cage molecule with high symmetry and remarkable properties . The adamantane moiety is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .作用機序
1-(4-Methoxy-3,5-dinitrophenyl)adamantane works by blocking the excessive activation of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. In Alzheimer's disease, the excessive activation of NMDA receptors leads to neuronal damage and cognitive impairment. This compound blocks the excessive activation of NMDA receptors, which helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation, which are both involved in the development of Alzheimer's disease.
実験室実験の利点と制限
1-(4-Methoxy-3,5-dinitrophenyl)adamantane has a number of advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its therapeutic potential. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, this compound does have some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in certain experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research on 1-(4-Methoxy-3,5-dinitrophenyl)adamantane. One area of research is the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the potential use of this compound for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, there is a need for further research on the long-term effects of this compound and its potential for preventing the development of Alzheimer's disease.
合成法
1-(4-Methoxy-3,5-dinitrophenyl)adamantane is synthesized from adamantane, which is a cyclic hydrocarbon. The synthesis method involves the reaction of adamantane with 4-methoxy-3,5-dinitrobenzyl chloride in the presence of a base. The reaction produces this compound, which is then purified through recrystallization.
科学的研究の応用
1-(4-Methoxy-3,5-dinitrophenyl)adamantane has been extensively studied for its therapeutic potential in treating Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral disturbances, and improve quality of life in patients with Alzheimer's disease. This compound has also been studied for its potential in treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
特性
IUPAC Name |
1-(4-methoxy-3,5-dinitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-24-16-14(18(20)21)5-13(6-15(16)19(22)23)17-7-10-2-11(8-17)4-12(3-10)9-17/h5-6,10-12H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEIWPHNBSXISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

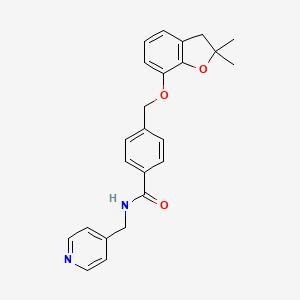
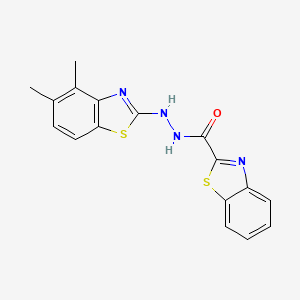
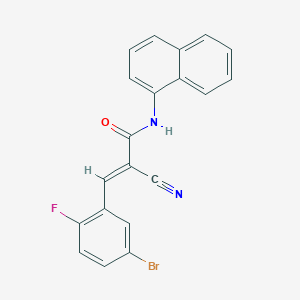
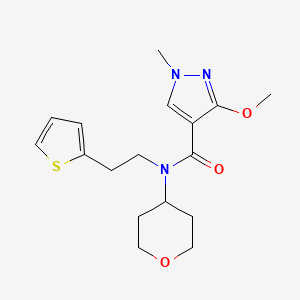
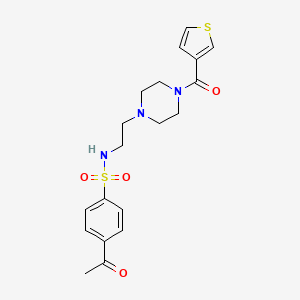
![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)
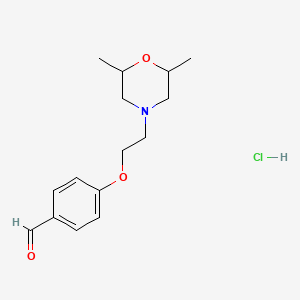

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2624694.png)

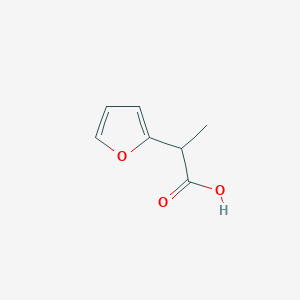
![N-(1-Methylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2624699.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2624701.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624702.png)